PHA-680626 is a small-molecule compound recognized for its role as an inhibitor of Aurora kinases, particularly Aurora-A. This compound has garnered attention due to its ability to disrupt the interaction between Aurora-A and N-Myc, a transcription factor implicated in various cancers, including neuroblastoma. PHA-680626 exhibits amphosteric characteristics, meaning it can interact with both hydrophobic and hydrophilic environments, which enhances its inhibitory efficacy against target proteins .
The exact synthetic pathway may vary depending on the starting materials and desired purity levels .
In biological assays, PHA-680626 has demonstrated significant anti-proliferative effects on cancer cell lines that overexpress N-Myc. By inhibiting the Aurora-A/N-Myc interaction, PHA-680626 leads to reduced cellular levels of N-Myc and promotes apoptosis in tumor cells . Its activity has been confirmed across various experimental setups, including Surface Plasmon Resonance assays and Proximity Ligation Assays .
The synthesis of PHA-680626 involves multiple steps typical of organic synthesis pathways for small molecules. While specific details of the synthetic route are not extensively documented in available literature, compounds of this class are generally synthesized through:
PHA-680626 is primarily investigated for its potential therapeutic applications in oncology. Its ability to inhibit Aurora kinases positions it as a candidate for treating cancers characterized by dysregulation of these kinases, particularly those associated with N-Myc overexpression. Additionally, research into its effects on other cancer types continues, exploring its broader applicability in cancer treatment regimens .
Interaction studies have highlighted PHA-680626's unique ability to disrupt protein-protein interactions within signaling pathways critical for tumor growth. Specifically, it has been shown to effectively inhibit the binding of N-Myc to Aurora-A, thereby facilitating degradation pathways that would otherwise be inhibited by their interaction . Further studies may explore its interactions with other kinases and cellular pathways to fully elucidate its mechanism of action.
Several compounds share structural or functional similarities with PHA-680626, particularly those targeting Aurora kinases or Polo-like Kinase 1 (PLK1). Below is a comparison highlighting their uniqueness:
Compound Name | Target Kinase | Mechanism of Action | Unique Features |
---|---|---|---|
PHA-680626 | Aurora-A | Competitive inhibition | Amphosteric properties |
AZD1152 | Aurora-B | Inhibits kinase activity | Selective for Aurora-B |
BI 2536 | Polo-like Kinase 1 | Inhibits PLK1 activity | Potent against various cancer types |
GSK461364 | Aurora-A/B | Inhibits ATP binding | Dual-targeting capability |
Volasertib | Polo-like Kinase 1 | Inhibits PLK1 activity | Advanced clinical trials |
PHA-680626 stands out due to its amphosteric nature, allowing it to interact effectively in diverse environments compared to other inhibitors that may be more selective or limited in their binding profiles .
PHA-680626 functions as an adenosine triphosphate-competitive inhibitor through its distinctive molecular scaffold design [1] [2]. The compound is based on a 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole bi-cycle scaffold, which is known to target the adenosine triphosphate-binding pocket of kinases [3] [4]. The pyrrolopyrazole analog core structure of PHA-680626 demonstrates a similar orientation to adenine, making equivalent hinge hydrogen bonds [5]. Crystal structure analysis reveals that the compound is sandwiched between Cys67 and Phe183, with its methylpiperazine group being solvent exposed [5] [6].
The adenine ring N1 of adenosine triphosphate normally hydrogen bonds to Glu131 and Cys133 of the hinge region in Aurora Kinase A [6]. PHA-680626 mimics these interactions through its core structure, which forms equivalent hydrogen bonds with the hinge region [5]. Additional interactions include water-mediated hydrogen bonds with the catalytic Lys82 and His105, along with hydrophobic contacts with the gatekeeper residue Leu130 in the back of the pocket [5] [6]. These specific interactions within the adenosine triphosphate-binding pocket contribute to the competitive inhibition mechanism of PHA-680626 against Aurora Kinase A.
The activation loop conformational modulation represents a critical mechanism through which PHA-680626 exerts its inhibitory effects on Aurora Kinase A [7] [8]. The compound stabilizes the activation loop in a closed conformation that is unproductive for substrate binding and N-Myc interactions [8] [9]. This conformational stabilization is achieved through specific molecular interactions that distinguish PHA-680626 from other kinase inhibitors.
The 5-amidothiophene substituent of PHA-680626 is directed away from the glycine-rich loop and packs around Leu263 and Ala273, in proximity of the DFG-motif [3] [4]. This positioning is crucial for the conformational effects observed with the compound. The closed conformation of the activation loop prevents proper substrate access and phosphorylation events, thereby reducing kinase activity. Furthermore, this conformational change disrupts the ability of Aurora Kinase A to form productive complexes with its cellular substrates, including the oncogenic transcription factor N-Myc [7] [8].
The His280 stacking interaction represents a defining molecular feature of PHA-680626's mechanism of action and is critical for its amphosteric inhibition properties [8] [9] [3]. The thiophene ring of PHA-680626 forms a stacking interaction with His280 of the activation loop, which stabilizes the loop in a closed state [8] [9]. This specific interaction is absent in closely related compounds, highlighting its unique importance for the conformational disruption mechanism.
Detailed structural analysis comparing PHA-680626 with the highly similar PHA-739358 (Danusertib) reveals the molecular basis for their different behaviors [8] [9]. The thiophene moiety of PHA-680626 is able to stabilize the activation loop in a closed conformation that is unproductive for N-Myc binding, thanks to the stacking interaction with His280 [8] [9]. Conversely, the bulkier methoxy moiety of Danusertib hampers such interaction and prevents the activation loop of Aurora Kinase A from adopting a "closed" conformation [8] [9]. This His280 stacking interaction is considered an important pharmacophore feature for stabilizing the closed conformation of the activation loop and conferring amphosteric behavior to the inhibitor [8] [9].
While specific kinetic parameters for Aurora Kinase A inhibition by PHA-680626 are not extensively detailed in the literature, the compound demonstrates strong inhibitory activity against Aurora Kinase A as evidenced by its effects on downstream signaling pathways [1] [10] [11]. PHA-680626 treatment leads to decreased phosphorylation of histone H3, which serves as an indicator for Aurora kinase B activity, suggesting cross-inhibition of Aurora family members [10] [12].
The compound exhibits amphosteric inhibition properties, meaning it can completely disrupt the Aurora Kinase A/N-Myc complex at saturating concentrations [8] [13]. In surface plasmon resonance competition assays, PHA-680626 was responsible for complete dissociation of the Aurora Kinase A/N-Myc complex, demonstrating its potent inhibitory effects [8]. The crystal structure of PHA-680626 in complex with Aurora-2 (PDB ID: 2J4Z) was solved at 2.1 Å resolution, providing detailed structural insights into the binding interactions [14] [2] [15].
PHA-680626 functions as an amphosteric inhibitor, a unique mechanism that involves both orthosteric (active site) binding and allosteric effects that disrupt protein-protein interactions [7] [8] [13]. This dual mechanism is achieved through the compound's ability to bind to the adenosine triphosphate-binding pocket while simultaneously inducing conformational changes that prevent N-Myc binding to Aurora Kinase A [7] [8]. The amphosteric nature of PHA-680626 distinguishes it from purely competitive inhibitors that only block enzymatic activity without affecting protein-protein interactions.
The molecular basis of amphosteric inhibition relies on the compound's ability to alter the conformation of the activation loop of Aurora Kinase A through the critical His280 stacking interaction [8] [9]. This conformational change creates a structural environment that is incompatible with N-Myc binding, effectively disrupting the Aurora Kinase A/N-Myc complex formation [7] [8]. In surface plasmon resonance experiments, PHA-680626 was capable of completely inhibiting the interaction between Aurora Kinase A and N-Myc at saturating concentrations, demonstrating its potent amphosteric properties [8] [16].
The disruption of the Aurora Kinase A/N-Myc complex by PHA-680626 has profound effects on N-Myc protein conformation and stability [7] [8] [17]. In neuroblastoma cells, Aurora Kinase A prevents N-Myc degradation by directly binding to a highly conserved N-Myc region and blocking the ubiquitin-proteasome degradation pathway [7] [17]. When PHA-680626 disrupts this interaction, N-Myc becomes susceptible to proteolytic degradation, leading to decreased cellular levels of this oncogenic transcription factor [7] [8].
Experimental evidence demonstrates that PHA-680626 treatment leads to impaired interaction of Aurora Kinase A with N-Myc and subsequent destabilization of N-Myc protein [8]. In cell culture studies, treatment with PHA-680626 resulted in N-Myc failing to accumulate to levels observed in control cultures, suggesting impaired interaction with Aurora Kinase A and subsequent destabilization [8]. The impact on N-Myc stability is particularly pronounced in MYCN-amplified neuroblastoma cell lines, where the cells are dependent on N-Myc for survival and proliferation [7] [8].
The ubiquitin-proteasome system plays a crucial role in the mechanism by which PHA-680626 affects N-Myc levels following Aurora Kinase A/N-Myc complex disruption [7] [17] [18]. Under normal conditions, Aurora Kinase A binding to N-Myc interferes with the ubiquitin-proteasome-mediated degradation of N-Myc [17]. The stability of N-Myc proteins is regulated by phosphorylation within Myc Box I, which targets the protein for ubiquitinylation and proteolysis [17].
When PHA-680626 disrupts the Aurora Kinase A/N-Myc complex, N-Myc becomes accessible to the cellular degradation machinery [7] [17]. N-Myc is first phosphorylated on Ser62 by Cdk1/cyclin B and then phosphorylated on Thr58 by Gsk3β [17]. Dephosphorylation of Ser62 by PP2A directs the activity of the E3 ubiquitin ligase SCF^Fbxw7^ to modify N-Myc with K48-linked ubiquitin chains [17]. The polyubiquitin chain tagged to N-Myc is then recognized by the 26S proteasome, leading to its degradation [18] [19]. This restoration of normal N-Myc degradation represents a key therapeutic mechanism through which PHA-680626 exerts its anti-cancer effects in neuroblastoma cells.
PHA-680626 exhibits strong inhibitory activity against Bcr-Abl tyrosine kinase, demonstrating significant anti-proliferative and pro-apoptotic effects on Imatinib-resistant chronic myeloid leukemia cell lines [10] [20]. The compound's efficacy against Bcr-Abl represents a dual mechanism of action, as it inhibits both Aurora kinases and Bcr-Abl simultaneously [1] [10]. This dual inhibition is particularly valuable in treating chronic myeloid leukemia, where resistance to single-target therapies like Imatinib has become a significant clinical challenge.
The inhibitory mechanism against Bcr-Abl involves direct binding to the kinase domain and subsequent disruption of kinase activity [10] [21]. Treatment with PHA-680626 decreases phosphorylation of CrkL, which represents a typical downstream target of Bcr-Abl [10] [22]. CrkL is an adaptor protein and a major substrate of Bcr-Abl in chronic myeloid leukemia cells, and its phosphorylation status serves as a biomarker for Bcr-Abl activity [22]. The reduction in CrkL phosphorylation upon PHA-680626 treatment indicates effective inhibition of Bcr-Abl kinase activity.
Importantly, PHA-680626 demonstrates activity against Imatinib-resistant Bcr-Abl mutants, including the challenging T315I mutation [10]. The T315I mutation is causative for approximately 20% of clinically observed resistances to Imatinib and represents a significant therapeutic challenge [10]. PHA-680626's ability to overcome this resistance suggests that its binding mode and interaction profile differ from that of Imatinib, allowing it to maintain activity despite the gatekeeper mutation. High anti-proliferative activity of PHA-680626 was observed in primary CD34+ cells derived from chronic myeloid leukemia patients, including those harboring the T315I mutation [10].
PLK1 represents a primary target within the PLK family for PHA-680626, with an IC50 value of 0.53 μM demonstrating moderate but significant inhibitory activity [1] [23] [24]. The crystal structure of PLK1 in complex with PHA-680626 has been solved at high resolution, providing detailed insights into the binding interactions [5] [2]. The compound adopts a typical kinase domain fold and crystallizes in a conformation resembling the active state, with the pyrrolopyrazole core making critical interactions within the adenosine triphosphate-binding pocket [2].
The binding interactions of PHA-680626 with PLK1 involve several key molecular contacts that contribute to its inhibitory activity [5] [2]. The compound makes hydrogen bonds with the hinge region, specifically with Glu131 and Cys133, similar to adenosine triphosphate binding [5]. Additionally, PHA-680626 forms water-mediated hydrogen bonds with the catalytic Lys82 and His105, while establishing hydrophobic contacts with the gatekeeper residue Leu130 [5]. The unique features of the PLK1 active site, including the presence of a phenylalanine at the bottom of the adenosine triphosphate pocket combined with a cysteine in the roof of the binding site, contribute to the selectivity profile of PHA-680626 [2].
PLK2 demonstrates the highest affinity for PHA-680626 among the PLK family members, with an IC50 value of 0.07 μM representing approximately 7-fold higher potency compared to PLK1 [1] [23] [24]. This high affinity binding suggests optimal complementarity between the PHA-680626 structure and the PLK2 adenosine triphosphate-binding pocket. The enhanced binding affinity may result from specific amino acid differences in the active site architecture of PLK2 compared to other PLK family members.
The molecular determinants responsible for the high affinity binding to PLK2 likely involve favorable interactions with residues that differ between PLK2 and other family members [25]. While PLK1, PLK2, and PLK3 share similar adenosine triphosphate-binding pocket structures, subtle differences in amino acid composition and spatial arrangement can significantly impact inhibitor binding affinity [25]. The 10-fold higher potency of PHA-680626 against PLK2 compared to PLK3 suggests that specific structural features in PLK2 create a more favorable binding environment for the compound.
PLK3 shows the lowest affinity for PHA-680626 among the PLK family members, with an IC50 value of 1.61 μM representing the weakest interaction within this kinase subfamily [1] [23] [24]. The reduced affinity for PLK3 suggests suboptimal binding interactions compared to PLK1 and PLK2, likely resulting from differences in active site architecture that do not favor PHA-680626 binding. This selectivity profile is important from a therapeutic perspective, as PLK3 has tumor suppressor functions that differ from the oncogenic roles of PLK1 [26].
The interaction characteristics with PLK3 reflect the challenges in developing pan-PLK inhibitors with uniform potency across family members [25]. The approximately 23-fold difference in IC50 values between PLK2 and PLK3 demonstrates that despite structural similarities, the PLK family members present distinct binding environments for small molecule inhibitors. The lower affinity for PLK3 may be advantageous therapeutically, as selective inhibition of PLK1 and PLK2 while sparing PLK3 could reduce potential toxicities associated with inhibiting a tumor suppressor kinase [26].
The selectivity determinants for PLK family inhibition by PHA-680626 reflect the structural differences between family members and the specific molecular interactions that favor binding to certain isoforms [25] [27]. The compound does not sufficiently distinguish between PLK1, PLK2, and PLK3, interacting with all three family members but with different affinities [25]. This pattern is common among first-generation PLK inhibitors, which typically show cross-reactivity within the family due to the conserved adenosine triphosphate-binding pocket structure.
The molecular basis for selectivity involves specific features of each PLK active site that influence inhibitor binding [2] [6]. For PLK1, unique structural elements include the unusual Cys67 and several positively charged residues adjacent to the hinge region, which can be exploited for selective inhibitor design [5] [2]. The presence of a phenylalanine at the bottom of the adenosine triphosphate pocket, combined with a cysteine in the roof of the binding site, creates a distinctive binding environment [2]. Additionally, a pocket created by Leu132 in the hinge region provides further opportunities for selective interactions [2].